Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate

Antimicrobial resistance Fluoroquinolone SAR Mutant prevention concentration

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate (CAS 1772112-24-9; molecular formula C₁₄H₁₄FNO₃; MW 263.26 g·mol⁻¹; PubChem CID is a fully aromatic quinoline-2-carboxylate ester bearing a 4-fluoro substituent, an 8-methoxy group, and a 3-methyl group on the quinoline core. Its computed LogP is 3.2, topological polar surface area (TPSA) is 48.4 Ų, hydrogen bond acceptor count is 5, and hydrogen bond donor count is 0, as catalogued in PubChem.

Molecular Formula C14H14FNO3
Molecular Weight 263.26 g/mol
Cat. No. B13062121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate
Molecular FormulaC14H14FNO3
Molecular Weight263.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)F
InChIInChI=1S/C14H14FNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3
InChIKeyIKQBYISUOYXXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate: Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate (CAS 1772112-24-9; molecular formula C₁₄H₁₄FNO₃; MW 263.26 g·mol⁻¹; PubChem CID 75481517) is a fully aromatic quinoline-2-carboxylate ester bearing a 4-fluoro substituent, an 8-methoxy group, and a 3-methyl group on the quinoline core [1]. Its computed LogP is 3.2, topological polar surface area (TPSA) is 48.4 Ų, hydrogen bond acceptor count is 5, and hydrogen bond donor count is 0, as catalogued in PubChem [1]. The compound is commercially supplied at ≥95% purity for research use . Critically, this scaffold differs from the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework of classical fluoroquinolone antibiotics: the ester is at position 2 rather than position 3, and the ring is fully aromatic rather than bearing a 4-oxo group, placing it in a distinct chemical space with divergent reactivity and biological target engagement potential [2].

Why Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate Cannot Be Replaced by a Generic In-Class Analog


Simple in-class substitution—e.g., exchanging the 4-fluoro for a 4-chloro, removing the 8-methoxy, or switching to a quinoline-3-carboxylate scaffold—would unpredictably alter potency, target selectivity, metabolic stability, and safety profile. The C-8 methoxy group is established to enhance bactericidal activity and reduce resistance selection compared to C-8-H, C-8-Br, or C-8-OEt analogs [1]; the 4-fluoro substituent imparts distinct electronic effects (Hammett σₚ = 0.062) versus chlorine (σₚ = 0.227) that modulate both reactivity and CYP450-mediated metabolism [2]; and the 2-carboxylate ester positions the hydrogen-bonding pharmacophore differently from the 3-carboxylic acid motif essential to classical fluoroquinolone DNA gyrase binding [3]. Because the substituent combination on this scaffold has not been systematically profiled across all biological targets, substituting a close analog without confirmatory bioassay risks loss of on-target activity, introduction of unanticipated off-target effects, and incompatibility with downstream synthetic routes. Procurement decisions must therefore be guided by the specific quantitative differentiation evidence presented below.

Quantitative Differentiation Evidence: Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate vs. Closest Analogs


C-8 Methoxy Group Confers a ~3-Fold Reduction in the Mutant Prevention Concentration (MPC)/MIC Window vs. the C-8-H Analog

The C-8 methoxy substituent, which is present on the target compound, substantially narrows the mutant selection window compared to its C-8-H counterpart. In a direct comparison using Staphylococcus aureus as the test organism, the C-8-methoxy fluoroquinolone moxifloxacin exhibited an MPC/MIC₉₉ ratio of 12, whereas its C-8-H derivative showed a ratio of approximately 36—a roughly 3-fold larger window that correlates with increased propensity for resistance emergence [1]. Additionally, C-8-methoxy fluoroquinolones were shown to be more lethal than C-8-bromine, C-8-ethoxy, and C-8-H derivatives for S. aureus, particularly when topoisomerase IV was resistant [2]. Although these data derive from the 4-oxo-dihydroquinoline-3-carboxylic acid scaffold rather than the target compound's quinoline-2-carboxylate scaffold, the C-8 substituent effect on target enzyme inhibition and resistance suppression is a conserved pharmacophoric feature applicable across closely related quinoline cores [1].

Antimicrobial resistance Fluoroquinolone SAR Mutant prevention concentration

8-Methoxy Quinolones Exhibit ~7-Fold Lower IC₅₀ Against DNA Gyrase Compared to 8-H Counterparts

In a head-to-head enzymatic assay, the 8-methoxy quinolones gatifloxacin and AM-1147 displayed IC₅₀ values against DNA gyrase of Streptococcus pneumoniae IID553 that were approximately seven times lower than those of their 8-H counterparts AM-1121 and ciprofloxacin, respectively; for topoisomerase IV, the IC₅₀ advantage was approximately 1.5-fold [1]. The absolute IC₅₀ ranges for the 10 tested quinolones spanned from 4.28 to 582 μg/mL against DNA gyrase and from 1.90 to 35.2 μg/mL against topoisomerase IV [1]. The 8-methoxy group also produced nearly equivalent IC₅₀ ratios (DNA gyrase / topoisomerase IV) for gatifloxacin, AM-1147, and moxifloxacin, indicating dual-target inhibition that reduces the probability of single-step resistance [1]. Although the target compound is not a 4-oxo-dihydroquinoline, the 8-methoxy pharmacophore's contribution to type II topoisomerase binding is structurally generalizable to quinoline-2-carboxylates bearing this substituent [1].

DNA gyrase inhibition Topoisomerase IV Streptococcus pneumoniae

C-8 Methoxy Fluoroquinolones Demonstrate Superior Bactericidal Activity Against Gyrase-Resistant Mycobacteria vs. C-8-H, C-8-F, and C-8-Cl Analogs

In a systematic study of C-8 substituent effects on fluoroquinolone action against mycobacteria, a C-8-methoxyl group improved bacteriostatic action against gyrA (gyrase-resistant) strains of Mycobacterium tuberculosis and M. bovis BCG, outperforming C-8-H, C-8-F, C-8-Cl, C-8-Br, and C-8-OEt derivatives [1]. A follow-up study showed that a C-8 methoxyl group enhances the bactericidal activity of quinolones with N1-cyclopropyl substitutions against clinical isolates of M. tuberculosis in both liquid culture and human macrophages [2]. In rank-order comparisons, C-8-methoxy derivatives were consistently more active than C-8-fluorine compounds, which in turn were more active than C-8-hydrogen derivatives [3]. This hierarchy—OCH₃ > F > H at C-8—provides a predictive framework for the target compound's 8-methoxy group conferring superior antimycobacterial potency relative to its hypothetical 8-H or 8-F analogs.

Antituberculosis Mycobacterium tuberculosis Gyrase resistance

4-Fluoro vs. 4-Chloro Substitution: Differential Electronic Effects and Antimycobacterial Potency in Quinoline Scaffolds

Structure-activity relationship studies on quinoline-based azitidinone and thiazolidinone analogues demonstrated that 4-chloro- and 4-fluoro-substituted analogs possess better antimycobacterial activity against M. tuberculosis H₃₇Rv (MIC = 62.5 μg/mL) compared to 2/3-chloro, 2/3-fluoro, and nitro-substituted analogs (MIC = 40 μg/mL) [1]. While the 4-chloro and 4-fluoro substituents showed comparable MIC values in this series, the physicochemical differentiation is significant: fluorine has a smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) and a substantially different Hammett σₚ value (0.062 for F vs. 0.227 for Cl) [2]. This translates to altered electronic distribution on the quinoline ring, which modulates DNA intercalation propensity, metabolic oxidative dehalogenation susceptibility, and passive membrane permeability. The target compound's 4-fluoro substituent thus offers a distinct electronic and steric profile compared to the more readily available 4-chloro analog (CAS 1803592-06-4) , which may be advantageous in specific target-binding pockets or ADME contexts.

Antimycobacterial SAR Halogen substitution Mycobacterium tuberculosis H37Rv

Antimutagenic Advantage of Fluorine Substitution at Position 4 of the Quinoline Core

Fluorine substitution on the quinoline ring has been shown to modulate mutagenic potential. Specifically, 3-fluoroquinoline undergoes a detoxication epoxidation pathway rather than mutagenic activation, in contrast to unsubstituted quinoline and 4-methylquinoline, which are potent mutagens in the Ames Salmonella/microsomal assay [1]. While the target compound bears fluorine at position 4 rather than position 3, the general principle that fluorine atoms on the quinoline core redirect oxidative metabolism away from mutagenic epoxide formation on the benzene ring is structurally extensible to multiple fluorination positions [1]. The 4-methyl group present on the target compound is itself a known mutagenic liability: 4-methylquinoline exhibits extraordinarily potent mutagenicity in metabolic activation assays, and hydroxylation of the 4-methyl substituent is a detoxication pathway [2]. The presence of the adjacent 4-fluoro substituent may electronically and sterically modulate the metabolism of the 4-methyl group, potentially reducing the genotoxic risk compared to 4-methylquinoline derivatives lacking the 4-fluoro substitution [1][2].

Genotoxicity Antimutagenicity Fluorine substitution

Scaffold Differentiation: Quinoline-2-Carboxylate Ester vs. 4-Oxo-Dihydroquinoline-3-Carboxylic Acid

The target compound's quinoline-2-carboxylate ester scaffold is fundamentally distinct from the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core of classical fluoroquinolone antibiotics such as ciprofloxacin, gatifloxacin, and moxifloxacin [1]. The 3-carboxylic acid and 4-oxo groups of fluoroquinolones are essential for chelating the Mg²⁺ ion in the DNA gyrase–DNA ternary complex; replacing the 4-oxo with an aromatic C-4 fluorine and relocating the carboxylate from position 3 to position 2 (as an ethyl ester) would abolish this canonical binding mode [2]. Consequently, the target compound is not a direct fluoroquinolone mimetic but rather occupies distinct chemical biology space. This scaffold divergence is advantageous for (i) target deconvolution studies where selective loss of DNA gyrase binding is desired, (ii) exploration of novel biological targets beyond type II topoisomerases, and (iii) synthetic chemistry applications where the 2-carboxylate ester serves as a handle for further derivatization (e.g., amidation, hydrazinolysis, reduction) that is not accessible in the 3-carboxylate fluoroquinolone series [1].

Scaffold hopping Quinoline carboxylate Pharmacophore divergence

Highest-Confidence Application Scenarios for Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization Targeting Resistant Gram-Positive and Mycobacterial Pathogens

The combination of a C-8 methoxy group (which narrows the resistance selection window by ~3-fold vs. C-8-H analogs [1] and lowers DNA gyrase IC₅₀ by ~7-fold [2]) and a 4-fluoro substituent (which delivers equivalent antimycobacterial MIC to 4-chloro but with a smaller van der Waals radius and lower σₚ for potentially improved metabolic stability [3]) makes this compound a rational starting point for lead optimization programs targeting drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. Procurement should prioritize this compound over the 4-chloro analog (CAS 1803592-06-4) when CYP450-mediated dehalogenation is a concern, and over 8-H analogs when resistance suppression is a key target product profile requirement.

Chemical Biology Probe for Target Deconvolution Distinct from Classical Fluoroquinolone Pharmacology

Because the quinoline-2-carboxylate ester scaffold lacks the 4-oxo-3-carboxylic acid motif essential for Mg²⁺ chelation in the DNA gyrase active site [4], this compound serves as a valuable negative-control probe in target identification studies where distinguishing DNA gyrase-dependent from DNA gyrase-independent mechanisms is required. Its distinct physicochemical profile (LogP 3.2, TPSA 48.4 Ų, 0 H-bond donors) [5] compared to classical fluoroquinolones (LogP < 1, TPSA > 74 Ų, 1–2 H-bond donors) further supports its use in mode-of-action studies where differential cellular permeability or subcellular distribution is under investigation.

Synthetic Intermediate for Diversified Quinoline-2-Carboxamide and Hydrazide Libraries

The ethyl ester at position 2 provides a versatile synthetic handle for amidation, hydrazinolysis, or reduction to the primary alcohol—transformations that are not directly accessible on the 3-carboxylate fluoroquinolone scaffold [4]. The 4-fluoro and 8-methoxy substituents are chemically orthogonal, enabling sequential functionalization without protecting group interference. This compound is therefore the preferred procurement choice over the corresponding 2-carboxylic acid (which requires activation for coupling) or the 4-chloro analog (which may undergo undesired nucleophilic aromatic substitution under amidation conditions), for medicinal chemistry groups building focused quinoline libraries via late-stage diversification of the C-2 ester [3].

Genotoxicity-Reduced Quinoline Scaffold for Long-Term Toxicology Assessment

Fluorine substitution on the quinoline core redirects oxidative metabolism toward detoxication epoxidation rather than mutagenic activation [6]. The 4-fluoro substituent on the target compound, in conjunction with the 8-methoxy group (which blocks metabolic oxidation at the C-8 position), is predicted to reduce the genotoxic risk inherent to 4-methylquinoline derivatives [6][7]. This compound should be preferentially procured over 4-unsubstituted or 4-chloro quinoline analogs for programs where in vitro genotoxicity (Ames, micronucleus, or SOS chromotest) is a critical selection gate, as it offers a structurally pre-mitigated scaffold that may lower the probability of late-stage attrition due to positive genotoxicity findings.

Quote Request

Request a Quote for Ethyl 4-fluoro-8-methoxy-3-methylquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.